4-Ethyl-1-(propan-2-yl)piperidin-4-OL is a piperidine derivative characterized by a piperidine ring with ethyl and isopropyl substituents at the 1 and 4 positions, respectively. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug design.
4-Ethyl-1-(propan-2-yl)piperidin-4-OL belongs to the class of compounds known as piperidines, which are six-membered saturated nitrogen-containing heterocycles. It is further classified as a secondary alcohol due to the presence of the hydroxyl functional group (-OH) attached to the piperidine ring.
The synthesis of 4-Ethyl-1-(propan-2-yl)piperidin-4-OL can be achieved through multiple synthetic routes. One common method involves the reaction of substituted piperidines with alkyl halides or alcohols under specific conditions to facilitate the introduction of the ethyl and isopropyl groups at the desired positions.
Technical Details:
For example, one reported synthesis involves heating a mixture of 1-piperidin-4-one and an appropriate alkyl halide in the presence of a base, yielding the desired product after purification via column chromatography .
The molecular formula for this compound is C₁₁H₁₅NO, indicating it contains 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately 179.25 g/mol.
4-Ethyl-1-(propan-2-yl)piperidin-4-OL can participate in various chemical reactions typical of alcohols and amines. Notable reactions include:
Technical Details:
For example, oxidation can be performed using reagents like chromium trioxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds .
The mechanism of action for 4-Ethyl-1-(propan-2-yl)piperidin-4-OL primarily revolves around its interaction with neurotransmitter systems in the brain. It may act as an inhibitor or modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
Upon administration, this compound likely binds to specific receptors in the central nervous system, influencing neurotransmission and potentially exhibiting psychoactive effects. Its precise mechanism would require further pharmacological studies for elucidation.
Studies have shown that piperidine derivatives can exhibit a range of biological activities, including analgesic and anxiolytic effects, suggesting potential therapeutic applications .
4-Ethyl-1-(propan-2-yl)piperidin-4-OL typically appears as a colorless to pale yellow liquid or solid depending on purity.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy reveal characteristic absorption bands corresponding to hydroxyl (O-H) stretching around 3200–3600 cm⁻¹ and C-H bending modes .
The compound has potential applications in various fields:
Parallel synthesis strategies enable efficient exploration of structural diversity in piperidin-4-ol derivatives like 4-Ethyl-1-(propan-2-yl)piperidin-4-ol. These methodologies leverage multi-step reaction sequences to generate compound libraries with systematic variations at key molecular positions. A highly efficient route involves the Mannich condensation reaction between formaldehyde, ethyl acetoacetate, and isopropylamine hydrochloride in ethanol, yielding the core piperidinone scaffold in a single step with yields exceeding 85% [5]. Subsequent nucleophilic addition of ethylmagnesium bromide to the carbonyl group at C4 introduces the ethyl substituent, forming the tertiary alcohol functionality characteristic of the target compound.
Alternative pathways include the Curtius rearrangement of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which generates the isocyanate intermediate that reacts with isopropanol to install the N-isopropyl group [3]. Deprotection followed by Grignard addition completes the synthesis. The versatility of these approaches is demonstrated by their compatibility with diverse alkyl substituents at both the nitrogen atom (C1) and the C4-hydroxy position, enabling rapid exploration of structure-activity relationships.
Table 1: Comparative Parallel Synthesis Routes for Piperidin-4-ol Derivatives
Synthetic Route | Key Intermediate | Reaction Conditions | Yield Range | Structural Flexibility |
---|---|---|---|---|
Mannich Condensation | 3,3-Dimethylpiperidin-4-one | Ethanol, reflux, 12h | 85-92% | High (R1, R2 variations) |
Curtius Rearrangement | 1-Boc-piperidine-4-carbonyl azide | Toluene, 80°C, then iPrOH | 65-75% | Moderate (R1 variation) |
Epoxide Ring-Opening | 1-Glycidyl-4-ethylpiperidine | Isopropylamine, THF, 60°C, 8h | 70-82% | Low (fixed R2 = ethyl) |
Chiral resolution of racemic 4-Ethyl-1-(propan-2-yl)piperidin-4-ol is critical due to the stereoselective bioactivity often exhibited by enantiopure piperidines. Diastereomeric salt crystallization remains the most industrially viable method, utilizing chiral acids like L-tartaric acid, N-acetyl-L-leucine, or N-acetyl-L-methionine [1] [6]. The process involves dissolving the racemate and chiral resolving agent in ethanol or methanol at elevated temperatures (60-70°C), followed by controlled cooling to 0-5°C to selectively crystallize one diastereomeric salt. The free base is then liberated using sodium hydroxide solution, yielding enantiomeric excesses (ee) >98% when optimized.
Enzymatic kinetic resolution offers a complementary approach, where lipases such as Candida antarctica selectively acylate one enantiomer in organic media (e.g., tert-butyl methyl ether or dichloromethane). The acylated derivative is easily separated from the unreacted enantiomer by silica gel chromatography. Recent advances demonstrate that chiral chromatography using immobilized amylose-based stationary phases (Chiralpak IA) with ethanol/n-hexane mobile phases achieves baseline separation of enantiomers, facilitating milligram to gram-scale resolutions for biological evaluation [6] [10].
Table 2: Performance Comparison of Chiral Resolution Methods
Resolution Method | Resolving Agent/Column | Optimal Solvent/Temp | ee Achieved | Yield | Throughput |
---|---|---|---|---|---|
Diastereomeric Salt Cryst. | L-DBTA | Ethanol/water (4:1), 0°C | 98.5% | 38-42% | High |
Enzymatic Kinetic Resolution | Lipase PS (Pseudomonas cepacia) | MTBE, 30°C | >99% | 45% | Moderate |
Preparative Chiral HPLC | Chiralpak IA (20μm) | EtOH/n-hexane (10:90), 25°C | 99.8% | 35-40% | Low |
The installation of the isopropyl group at the piperidine nitrogen employs alkylation protocols optimized through systematic studies. Reaction of 4-ethylpiperidin-4-ol with 2-bromopropane in acetonitrile at reflux (82°C) for 24 hours achieves only moderate yields (50-60%) due to competing O-alkylation and thermal decomposition. Significant improvements occur using phase-transfer catalysis: tetrabutylammonium bromide (10 mol%) enables efficient N-alkylation with 2-bromopropane in toluene/50% NaOH at 25°C, achieving 88% yield with minimal O-alkylation byproducts [3] [9]. Microwave irradiation (100W, 120°C, DMF, 30 min) further enhances reaction efficiency and selectivity, reducing side products to <5%.
The epoxide ring-opening strategy provides an alternative pathway via regioselective nucleophilic attack. 4-Ethyl-1-(oxiran-2-ylmethyl)piperidin-4-ol undergoes ring-opening with isopropylamine in tetrahydrofuran at 60°C, yielding the target compound. Optimization revealed that Lewis acid catalysis (10 mol% ytterbium triflate) directs nucleophilic attack exclusively to the less hindered carbon of the epoxide, forming the secondary alcohol linkage while preserving the tertiary alcohol [1] [8]. Solvent screening demonstrated that aprotic polar solvents (DMF, NMP) significantly accelerate the reaction compared to protic solvents like ethanol, reducing reaction times from 24 hours to 6 hours.
Solid-phase synthesis facilitates rapid generation of piperidin-4-ol analogues, including 4-Ethyl-1-(propan-2-yl)piperidin-4-ol derivatives. Resin selection critically influences efficiency: 2-chlorotrityl chloride resin provides superior loading (1.8-2.2 mmol/g) of Fmoc-piperidin-4-ol precursors compared to Wang resin (0.7-1.0 mmol/g) due to its steric accessibility [7] [9]. Following immobilization of Fmoc-protected 4-oxopiperidine-1-carboxylic acid, key transformations include:
The methodology achieves stepwise coupling efficiencies exceeding 98% per step, enabling library synthesis of >50 analogues for structure-activity relationship studies. Critical resin cleavage employs mild acidic conditions (20% hexafluoroisopropanol in dichloromethane, 25°C, 30 min) to preserve the tertiary alcohol functionality, avoiding dehydration side reactions common with strong acids like TFA [7] [8]. Post-cleavage purification via silica chromatography provides target compounds in >95% purity, demonstrating solid-phase synthesis as a robust platform for piperidin-4-ol diversification.
Table 3: Solid-Phase Synthesis Optimization Parameters
Synthetic Step | Optimal Conditions | Efficiency | Key Challenges Mitigated |
---|---|---|---|
Resin Loading | 2-Cl-Trt-Cl resin, DIPEA/DCM (1:1), 0°C, 2h | 1.95 mmol/g | Dimerization; overloading |
Grignard Addition | EthylMgBr (3.0 eq), THF, -15°C, 1h | >95% conversion | Enolization; resin swelling issues |
Fmoc Deprotection | 20% 4-methylpiperidine/DMF, 2 × 5 min | >99% | DBF adduct formation; racemization |
Reductive Amination | Acetone/NaBH(OAc)₃, DCE:DMF (1:1), 24h | 93-97% | Over-alkylation; iminium ion stability |
Cleavage | 20% HFIP/DCM, rt, 30 min | 85-92% yield | Tertiary alcohol dehydration; ester formation |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3